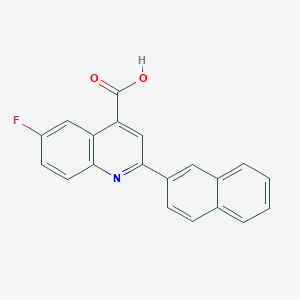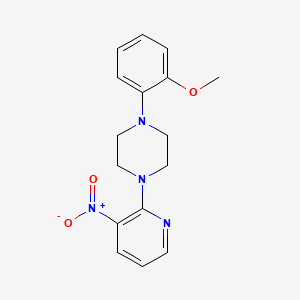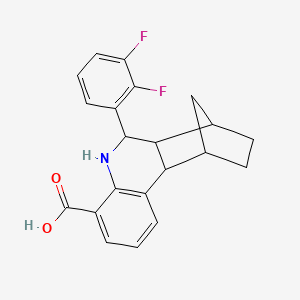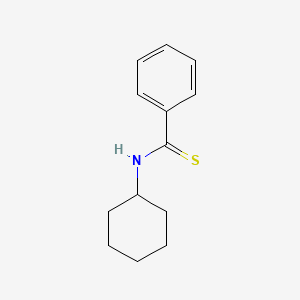![molecular formula C27H24ClN3O4S B14945782 ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazine ring, an anilinocarbonyl group, and a chlorobenzyl moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, including the formation of the thiazine ring and the introduction of the anilinocarbonyl and chlorobenzyl groups. Common synthetic routes may include:
Formation of the Thiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Anilinocarbonyl Group: This can be achieved through nucleophilic substitution reactions using aniline derivatives.
Addition of the Chlorobenzyl Moiety: This step may involve the use of chlorobenzyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to altered biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: A simpler ester with similar functional groups but lacking the thiazine ring and chlorobenzyl moiety.
4-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the thiazine ring and anilinocarbonyl group.
Aniline derivatives: Share the anilinocarbonyl group but differ in other structural aspects.
The uniqueness of ETHYL 4-{[6-(ANILINOCARBONYL)-3-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE lies in its complex structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H24ClN3O4S |
|---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
ethyl 4-[[3-[(4-chlorophenyl)methyl]-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H24ClN3O4S/c1-2-35-26(34)19-10-14-22(15-11-19)30-27-31(17-18-8-12-20(28)13-9-18)24(32)16-23(36-27)25(33)29-21-6-4-3-5-7-21/h3-15,23H,2,16-17H2,1H3,(H,29,33) |
InChI-Schlüssel |
UZFMAKVEUCVRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)



![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)


![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
